Parahydroxyatorvastatin is synthesized from atorvastatin, which is derived from fermentation processes involving specific strains of fungi. The compound can also be found in trace amounts in biological samples from patients treated with atorvastatin, indicating its metabolic formation during the drug's biotransformation.
Parahydroxyatorvastatin is classified as a hydroxylated derivative of atorvastatin. It falls under the category of lipid-regulating agents and is specifically categorized as a statin. Its chemical structure includes a hydroxy group, which differentiates it from its parent compound and influences its pharmacokinetic properties.
The synthesis of parahydroxyatorvastatin typically involves several steps that modify atorvastatin to introduce the hydroxy group at the para position of the aromatic ring. Common methods include:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the identity of parahydroxyatorvastatin.
Parahydroxyatorvastatin retains the core structure of atorvastatin but features a hydroxy group at the para position on one of its aromatic rings. The molecular formula is CHFNOS, with a molecular weight of approximately 441.52 g/mol.
Parahydroxyatorvastatin undergoes various chemical reactions typical for statins, including:
The stability of parahydroxyatorvastatin under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies have shown that it exhibits good stability in acidic environments but may degrade under alkaline conditions.
Parahydroxyatorvastatin exerts its effects primarily through:
Research indicates that parahydroxyatorvastatin has a higher affinity for HMG-CoA reductase compared to atorvastatin, suggesting improved efficacy in lowering cholesterol levels.
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Parahydroxyatorvastatin has potential applications in:
Parahydroxyatorvastatin (p-ATV; C₃₃H₃₅FN₂O₆) is a primary bioactive metabolite of atorvastatin (ATV), formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation [4] [7]. Its structure differs from ATV through a para-hydroxyl group (–OH) on the phenylcarbamoyl moiety, contrasting with ortho-hydroxyatorvastatin (o-ATV), where –OH is adjacent to the amide bond. This positional isomerism critically influences electronic distribution and antioxidant capacity [2] [5].
Table 1: Structural and Molecular Properties of Atorvastatin and Metabolites
Property | Atorvastatin (ATV) | ortho-Hydroxy ATV (o-ATV) | para-Hydroxy ATV (p-ATV) |
---|---|---|---|
Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₃H₃₅FN₂O₆ | C₃₃H₃₅FN₂O₆ |
CAS Number | 134523-00-5 | 9851106 (CID) | 265989-44-4 (Ca salt) |
Substitution Position | N/A | ortho (C2) | para (C4) |
Calcium Salt Formula | – | – | C₆₆H₆₈CaF₂N₄O₁₂ |
Key Functional Groups | Pyrrole, carbamoyl | Added o-OH on phenylcarbamoyl | Added p-OH on phenylcarbamoyl |
p-ATV exhibits limited aqueous solubility but enhanced stability as a calcium salt (C₆₆H₆₈CaF₂N₄O₁₂), which improves bioavailability by reducing crystallization energy [7] [8]. In methanolic solutions—the standard medium for antioxidant assays—p-ATV demonstrates free solubility, facilitating experimental analysis of its radical scavenging activity [5]. Like ATV, p-ATV undergoes pH-dependent lactonization, where the open-chain hydroxy acid form cyclizes to a lactone, altering reactivity. However, the para-OH group sterically hinders lactonization kinetics compared to o-ATV, preserving its active form longer in physiological environments [4].
p-ATV is biosynthetically produced via hepatic CYP3A4 metabolism but can also be synthesized in vitro through optimized routes. The most efficient method employs a Ugi four-component reaction (U-4CR):
Table 2: Efficiency of Synthetic Routes for p-ATV
Synthetic Method | Steps | Yield (%) | Key Advantage |
---|---|---|---|
Ugi Multicomponent | 4 | 40 (Step 1) | Convergent, high atom economy |
Paal-Knorr | 6–10 | 15–30 | Established industrial route |
Münchnone Cycloaddition | 7 | ~20 | Regioselective but step-intensive |
Derivatization focuses on modifying the carboxylate group (e.g., ester prodrugs) or the para-OH position (e.g., fluorinated probes for PET imaging) to enhance pharmacokinetics or enable tracer studies [6].
Quantum chemical analyses (B3LYP/6-31+G(d,p) in methanolic phase reveal why p-ATV and o-ATV exhibit superior radical scavenging versus ATV [2] [5] [7]:
Table 3: Quantum Chemical Parameters for Radical Scavenging (in Methanol)
Parameter | ATV | o-ATV | p-ATV | Implication |
---|---|---|---|---|
O–H BDE (kcal/mol) | >100 | 83.4 | 82.7 | Lower BDE = Easier H-atom donation |
Mechanism | Inactive | HAT | HAT | Direct H-transfer to radicals |
Spin Density (e⁻) | N/A | 0.78 | 0.75 | Radical stability after H donation |
These insights explain experimental observations: p-ATV inhibits LDL oxidation by donating H-atoms to lipid peroxyl radicals, a role ATV cannot perform due to its high BDE bonds [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7